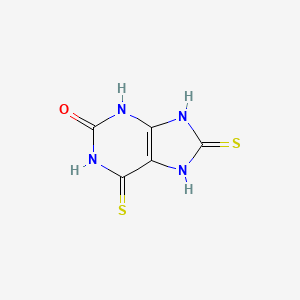
6,8-Dimercapto-7H-purin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimercapto-7H-purin-2-ol is a purine derivative with the molecular formula C5H4N4OS2. This compound is characterized by the presence of two mercapto groups at positions 6 and 8, and a hydroxyl group at position 2 on the purine ring. Purine derivatives are known for their significant biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimercapto-7H-purin-2-ol typically involves the introduction of mercapto groups onto a purine scaffold. One common method involves the reaction of a purine derivative with thiourea under acidic conditions, followed by hydrolysis to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of mercapto groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimercapto-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
6,8-Dimercapto-7H-purin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,8-Dimercapto-7H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and metal ions. The mercapto groups can form strong bonds with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound may interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
8-Mercaptopurine: Another purine derivative with similar chemical properties.
2,6-Dimercaptopurine: A compound with two mercapto groups at positions 2 and 6.
Uniqueness
6,8-Dimercapto-7H-purin-2-ol is unique due to the specific positioning of its mercapto groups at positions 6 and 8, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
91113-94-9 |
|---|---|
Formule moléculaire |
C5H4N4OS2 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
6,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-2-one |
InChI |
InChI=1S/C5H4N4OS2/c10-4-7-2-1(3(11)9-4)6-5(12)8-2/h(H4,6,7,8,9,10,11,12) |
Clé InChI |
IDHADZLSPDGLOW-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NC(=O)NC1=S)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



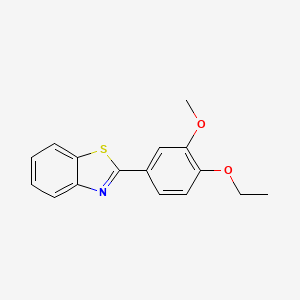
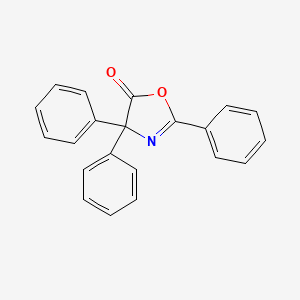



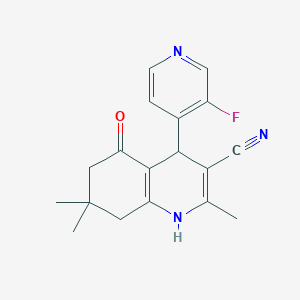
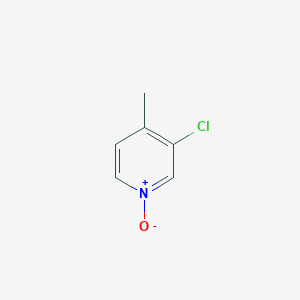



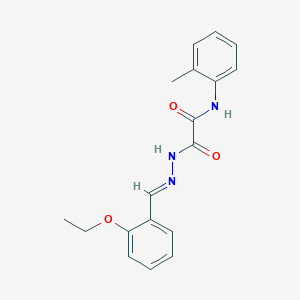

![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
